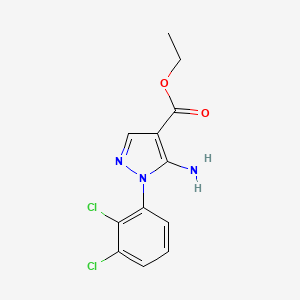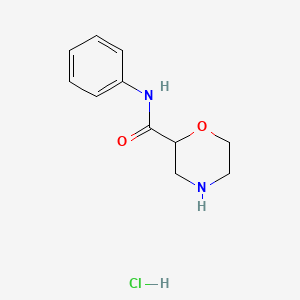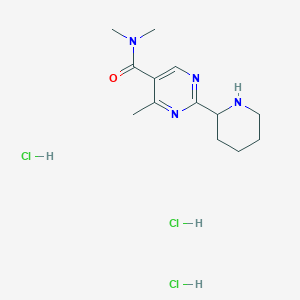![molecular formula C10H9ClF3N3O2S B1428229 ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate CAS No. 1206641-15-7](/img/structure/B1428229.png)
ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate is a chemical compound with the linear formula C10H9ClF3N3O2S . It is related to 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative, which is a fluorinated building block .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . A Pd-catalyzed coupling reaction was used in the synthesis of an intermediate in another study .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H9ClF3N3O2S . The compound is related to 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, which has the empirical formula C6H2ClF4N .Applications De Recherche Scientifique
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (EC), also known as urethane, is a compound that can be found at low levels in various fermented foods and beverages. It has been classified as "probably carcinogenic to humans" by the World Health Organization's International Agency for Research on Cancer (IARC). The formation of ethyl carbamate occurs through several chemical mechanisms, including the ethanolysis of urea during the fermentation process. Studies have been conducted to understand its presence, formation mechanisms, and strategies to minimize its levels in food products (Weber & Sharypov, 2009).
Modulation of Carcinogenicity
Research has been conducted on the modulation of urethane's carcinogenicity, particularly in relation to ethyl alcohol. The interactions between ethanol and urethane metabolism are complex, suggesting that ethanol consumption might influence the carcinogenicity of urethane through various pathways (Benson & Beland, 1997).
Detection and Reduction in Alcoholic Beverages
The determination of ethyl carbamate levels in alcoholic beverages is crucial for reducing its content and minimizing health risks. Various sample preparation and detection techniques, including gas chromatography and high-performance liquid chromatography, have been reviewed to establish efficient methods for analyzing ethyl carbamate levels (Zhao Gong-ling, 2009).
Chemical and Biological Properties
Besides the focus on food safety, ethyl carbamate and its derivatives have been explored for their chemical properties and potential applications in organic synthesis, catalysis, and medicinal chemistry. These compounds serve as versatile intermediates in the synthesis of a variety of chemical products and have shown potential in drug development due to their biological activities (Li et al., 2019).
Propriétés
IUPAC Name |
ethyl N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N3O2S/c1-2-19-9(18)17-8(20)16-7-6(11)3-5(4-15-7)10(12,13)14/h3-4H,2H2,1H3,(H2,15,16,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDFIFSELOFIOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

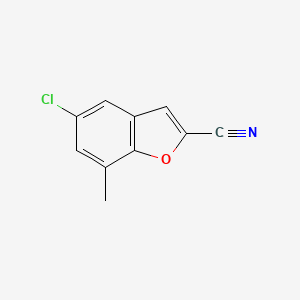
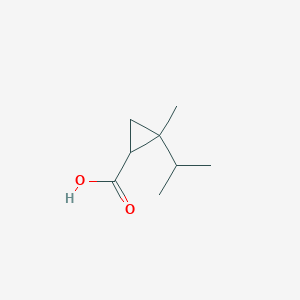
![[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1428149.png)
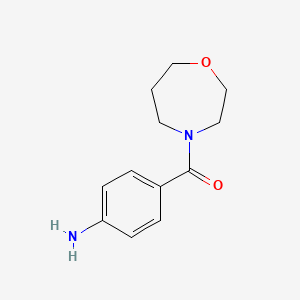
![2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1428157.png)

![3-[2-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B1428159.png)
![2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1428161.png)
![5-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B1428163.png)
![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B1428164.png)

